molecular formula C16H18ClN3O3 B2445923 2-(4-chlorophenoxy)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)acetamide CAS No. 1448043-43-3

2-(4-chlorophenoxy)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)acetamide

Cat. No. B2445923
CAS RN: 1448043-43-3
M. Wt: 335.79
InChI Key: WCVQLNSRYBFJNV-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)acetamide is a chemical compound that has gained attention in recent years due to its potential use in scientific research. This compound is a pyrazole derivative that has shown promise in various applications, including as a potential therapeutic agent. In

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of related pyrazole-acetamide derivatives and their coordination complexes has been explored, demonstrating the role of hydrogen bonding in self-assembly processes and their potential antioxidant activity. These compounds, including those with similar structures to 2-(4-chlorophenoxy)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)acetamide, exhibit significant properties that could be harnessed for various scientific applications (Chkirate et al., 2019).

Molecular Interactions and Crystal Structures

The study of crystal structures of related acetamides highlights the significance of hydrogen bonding and other molecular interactions, providing insights into the assembly and stability of molecular structures. Such studies are essential for understanding the material properties and potential applications in various fields of science (Narayana et al., 2016).

Nonlinear Optical Properties

Investigations into the nonlinear optical properties of crystalline acetamides, including those with similar structures, reveal their potential in photonic devices. Understanding these properties is crucial for developing optical switches, modulators, and other applications in the field of photonics (Castro et al., 2017).

Biological Activity Studies

The design and synthesis of new derivatives, incorporating the antipyrine moiety expected to exhibit high biological activity, demonstrate the potential applications of these compounds in antimicrobial treatments. This research area opens up possibilities for the development of new therapeutic agents (Aly et al., 2011).

Mechanism of Action

Target of Action

Similar compounds have been shown to exhibit fungicidal activity . Therefore, it’s plausible that this compound may also target certain types of fungi.

Mode of Action

Based on its structural similarity to other fungicidal compounds, it may interact with key enzymes or proteins in the fungi, disrupting their normal function and leading to their death .

Biochemical Pathways

Given its potential fungicidal activity, it may interfere with essential biochemical pathways in fungi, such as cell wall synthesis or energy production, leading to fungal death .

Pharmacokinetics

Its solubility in methanol suggests that it may be well-absorbed in the body. The compound’s bioavailability, half-life, metabolism, and excretion would need to be determined through further pharmacokinetic studies.

Result of Action

The result of the compound’s action is likely the death of targeted fungi, given its potential fungicidal activity . This could result in the clearance of a fungal infection in the applied area.

Action Environment

The compound’s action, efficacy, and stability could be influenced by various environmental factors. These might include temperature, pH, presence of other chemicals or drugs, and the specific characteristics of the target fungi. For instance, the compound’s solubility in methanol suggests that its action might be influenced by the solvent used

properties

IUPAC Name

2-(4-chlorophenoxy)-N-[1-(oxan-4-yl)pyrazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O3/c17-12-1-3-15(4-2-12)23-11-16(21)19-13-9-18-20(10-13)14-5-7-22-8-6-14/h1-4,9-10,14H,5-8,11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCVQLNSRYBFJNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C=C(C=N2)NC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenoxy)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)acetamide

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